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Compound of Interest

Compound Name: Propyphenazone-d3

Cat. No.: B574638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and analytical characterization of deuterated propyphenazone, specifically Propyphenazone-
d3. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic
research, serving as an internal standard for quantitative analysis by nuclear magnetic
resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Identity and Structure

Propyphenazone-d3 is a deuterated analog of Propyphenazone, a non-steroidal anti-
inflammatory drug (NSAID) of the pyrazolone class. The deuterium labeling is specifically on
the N-methyl group of the pyrazolone ring, which is a common site for metabolic oxidation. This
targeted deuteration enhances its utility in metabolic studies by providing a distinct mass shift
without significantly altering the molecule's physicochemical properties.

The key structural details are summarized in the table below.
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Identifier Value Reference

Propyphenazone-d3 (2-N-
Common Name [1][2]
methyl-d3)

4-isopropyl-5-methyl-1-
IUPAC Name (methyl-d3)-2-phenyl-1,2- [2]
dihydro-3H-pyrazol-3-one

CAS Number 162935-29-7 [3]
Molecular Formula C14H15D3N20 [2]
Molecular Weight 233.33 g/mol [1]
Deuterium Incorporation 3 atoms of Deuterium [2]

Below is a diagram illustrating the chemical structure of Propyphenazone and the specific
location of deuterium labeling in Propyphenazone-d3.

Figure 1: Chemical structures of Propyphenazone and Propyphenazone-d3.

Quantitative Data Summary

Propyphenazone-d3 is commercially available from various suppliers, typically with high
isotopic and chemical purity. The following table summarizes representative quantitative data.

Parameter Value Method

. . High-Performance Liquid
Chemical Purity >98.0%

Chromatography (HPLC)
) ) Mass Spectrometry or NMR
Isotopic Purity (Atom % D) >99%
Spectroscopy
Molecular Weight
233.16 u Mass Spectrometry

(Monoisotopic)

Experimental Protocols
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While specific, published protocols for the synthesis of Propyphenazone-d3 are not readily
available, a plausible and scientifically sound synthetic route can be derived from the well-
established Knorr pyrazole synthesis, followed by N-alkylation with a deuterated reagent.

Proposed Synthesis of Propyphenazone-d3

The synthesis can be conceptualized as a two-step process, as illustrated in the workflow
diagram below.
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Step 1: Knorr Pyrazole Synthesis

[Ethyl 2-isopropylacetoacetate + Phenylhydrazine]

Reactants

Y

Condensation Reaction
(e.g., in acetic acid or ethanol)

Product

Y

G—isopropyl-3—methyl-l-phenyl-1H-pyrazol-5(4H)-on9

Proceed to Step 2

Step 2: N—Methylatiin with Deuterated Reagent

[Intermediate + Methyl-d3 iodide (CDsl)]

Reactants

Y

N-Alkylation
(e.g., with a base like K2COs in acetone)

Final Product

Y

Gropyphenazone-d:a

Click to download full resolution via product page

Figure 2: Proposed experimental workflow for the synthesis of Propyphenazone-d3.
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Step 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.

e Add a suitable solvent, such as glacial acetic acid or ethanol.

o Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and then in an ice bath to
induce crystallization of the intermediate product.

o Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether or cold
ethanol), and dry under vacuum.

Step 2: Synthesis of Propyphenazone-d3

» Dissolve the intermediate from Step 1 in a suitable polar aprotic solvent, such as acetone or
acetonitrile, in a round-bottom flask.

e Add a slight excess of a base, such as anhydrous potassium carbonate (K2COs3), to the
solution.

e Add a stoichiometric amount of methyl-d3 iodide (CDsl).

» Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
» After the reaction is complete, cool the mixture and filter off the inorganic salts.
o Evaporate the solvent from the filtrate under reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel to yield pure Propyphenazone-
d3.

Analytical Characterization
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The synthesized Propyphenazone-d3 should be characterized to confirm its structure and
purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to be very similar to that of non-deuterated
propyphenazone, with the notable absence of the singlet corresponding to the N-methyl
protons. The characteristic signals for the phenyl, isopropyl, and C-methyl protons should be
present at their expected chemical shifts.

e 2H NMR (Deuterium NMR): A single resonance should be observed in the deuterium NMR
spectrum, corresponding to the -CDs group.

e 13C NMR: The carbon NMR spectrum will be consistent with the structure, with the signal for
the N-methyl carbon showing a characteristic triplet multiplicity due to coupling with
deuterium.

Mass Spectrometry (MS):

e The mass spectrum of Propyphenazone-d3 will show a molecular ion peak ([M]* or [M+H]*)
that is 3 mass units higher than that of the non-deuterated propyphenazone. For example, in
electrospray ionization (ESI) in positive mode, the [M+H]* ion for propyphenazone is
observed at m/z 231.1492[4]. Therefore, for Propyphenazone-d3, the corresponding ion
would be expected at approximately m/z 234.16.

High-Performance Liquid Chromatography (HPLC):

e HPLC analysis should be performed to determine the chemical purity of the final product.
The retention time of Propyphenazone-d3 is expected to be nearly identical to that of non-
deuterated propyphenazone under the same chromatographic conditions.

Applications in Research

Deuterated propyphenazone is primarily used as an internal standard in bioanalytical methods
for the quantification of propyphenazone in biological matrices such as plasma, urine, and
tissue homogenates.[3] Its key advantages include:
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o Co-elution with the Analyte: In chromatographic separations, it co-elutes with the non-
deuterated analyte, which helps to compensate for variations in sample preparation and
instrument response.

» Distinct Mass Signal: The mass difference of 3 Da allows for clear differentiation from the
analyte in mass spectrometric detection, enabling accurate quantification.

o Similar Physicochemical Properties: As a stable isotope-labeled analog, its extraction
recovery and ionization efficiency are very similar to the parent compound, ensuring reliable
and reproducible results.

Conclusion

Propyphenazone-d3 is an indispensable tool for researchers in drug metabolism,
pharmacokinetics, and clinical chemistry. Its well-defined chemical structure, with deuterium
labeling at a metabolically relevant position, makes it an ideal internal standard for the accurate
quantification of propyphenazone. The synthesis, while requiring careful execution, is based on
established chemical principles, and the resulting compound can be thoroughly characterized
by standard analytical techniques. This guide provides the foundational knowledge for the
synthesis, characterization, and application of this important research chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b574638#chemical-structure-of-
deuterated-propyphenazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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